N'-[(2-hydroxyphenyl)carbonyl]quinoline-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring, a hydroxybenzoyl group, and a carbohydrazide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE typically involves the condensation of 2-hydroxybenzohydrazide with 2-quinolinecarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazides and quinoline derivatives.
Scientific Research Applications
N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and function.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE is unique compared to other similar compounds due to its specific structural features and reactivity:
Similar Compounds: Other compounds with similar structures include N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE derivatives and related hydrazides.
Properties
Molecular Formula |
C17H13N3O3 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
N'-(2-hydroxybenzoyl)quinoline-2-carbohydrazide |
InChI |
InChI=1S/C17H13N3O3/c21-15-8-4-2-6-12(15)16(22)19-20-17(23)14-10-9-11-5-1-3-7-13(11)18-14/h1-10,21H,(H,19,22)(H,20,23) |
InChI Key |
LGQSITPSSDXECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.